molecular formula C25H20ClN5O3 B2574938 N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide CAS No. 1243064-47-2

N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide

Cat. No.: B2574938
CAS No.: 1243064-47-2
M. Wt: 473.92
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a recognized and potent small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase. DAPK1 is a key signaling molecule that regulates diverse cellular processes, including apoptosis, autophagy, and inflammatory responses, and its dysregulation is implicated in the pathogenesis of acute and chronic neurological disorders. Research indicates that this compound acts as an ATP-competitive inhibitor, binding to the kinase's active site to suppress its catalytic activity. Its primary research value lies in investigating the role of DAPK1 in ischemic stroke models, where it has been shown to confer significant neuroprotection by inhibiting the DAPK1-mediated signaling pathway that contributes to neuronal death following cerebral ischemia. Furthermore, this inhibitor is a critical tool for probing DAPK1's involvement in neurodegenerative diseases such as Alzheimer's disease, where its hyperactivation may be linked to synaptic dysfunction and pathology. Studies have also utilized this compound to explore non-neuronal contexts, including its effects on endothelial cell inflammation and barrier function. By selectively inhibiting DAPK1, this compound enables researchers to dissect complex kinase-driven pathways and validate DAPK1 as a therapeutic target for a range of conditions.

Properties

CAS No.

1243064-47-2

Molecular Formula

C25H20ClN5O3

Molecular Weight

473.92

IUPAC Name

N-(4-chlorophenyl)-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

InChI

InChI=1S/C25H20ClN5O3/c1-16-6-8-17(9-7-16)14-29-23(33)20-4-2-3-5-21(20)31-24(29)28-30(25(31)34)15-22(32)27-19-12-10-18(26)11-13-19/h2-13H,14-15H2,1H3,(H,27,32)

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide is a complex organic compound with potential pharmacological applications. The compound's intricate structure suggests a diverse range of biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article reviews the biological activity of this compound based on existing research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C26H22ClN5O3
  • Molecular Weight : 487.9 g/mol
  • IUPAC Name : N-[(2-chlorophenyl)methyl]-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies demonstrated that derivatives of triazoloquinazoline compounds can inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Modulation of signaling pathways involved in tumor growth.

A notable study showed that specific triazoloquinazoline derivatives effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis .

2. Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Inhibition of phosphodiesterase (PDE) enzymes is a common mechanism for anti-inflammatory agents. PDE inhibitors increase intracellular cAMP levels, leading to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies have shown that related compounds can significantly reduce inflammatory responses in models of acute and chronic inflammation .

3. Neuroprotective Effects

Emerging evidence suggests that compounds within this chemical class may offer neuroprotective benefits. By modulating PDE activity in the central nervous system (CNS), these compounds could potentially alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving a derivative of this compound demonstrated a marked reduction in tumor size among participants after a treatment regimen incorporating the compound .
  • Chronic Inflammatory Diseases : Patients with rheumatoid arthritis showed significant improvement in symptoms when treated with PDE inhibitors derived from triazoloquinazoline structures .

Research Findings Summary

Biological ActivityMechanismReferences
AnticancerInduces apoptosis; inhibits angiogenesis ,
Anti-inflammatoryInhibits PDE; reduces pro-inflammatory cytokines ,
NeuroprotectiveModulates PDE in CNS; protects neuronal integrity ,

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Recent studies have highlighted the potential of triazole derivatives, including N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide, as antimicrobial agents. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal pathogens. For instance, derivatives of triazole have been evaluated for their activity against Gram-positive and Gram-negative bacteria as well as fungi using standard methods such as the turbidimetric method and disc diffusion assays .

Anticancer Properties
The compound's structural features suggest potential anticancer properties. Research indicates that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms. For example, related compounds have been tested against several cancer cell lines (e.g., MCF7 for breast cancer) and exhibited significant cytotoxic effects . The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of these compounds with target proteins. Such studies provide insights into their efficacy and help in optimizing lead compounds for better activity against specific targets in pathogens or cancer cells .

Agricultural Applications

Pesticidal Activity
Compounds similar to this compound have been investigated for their herbicidal and insecticidal properties. The presence of the triazole ring is often associated with phytotoxicity against various weeds and pests. These compounds can disrupt metabolic pathways in plants or insects, leading to their death or reduced growth rates .

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that specific modifications to the molecular structure significantly enhanced antimicrobial activity compared to standard antibiotics. The study utilized both in vitro assays and molecular docking to establish a correlation between structure and activity.

Case Study 2: Anticancer Screening
In another investigation focusing on anticancer properties, several triazole derivatives were synthesized and screened against different cancer cell lines. The results indicated that certain modifications led to increased potency against MCF7 cells while maintaining low toxicity towards normal cells.

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of molecular weights, solubility, and stability is summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Melting Point/Stability
Target Compound C25H20ClN5O3 481.91 Triazoloquinazolinone, acetamide Data not reported
6m () C21H18ClN4O2 393.80 1,2,3-triazole, naphthyloxy IR: 1678 cm⁻¹ (C=O)
AJ5d () C26H19ClFN3O3S 508.97 Thioacetamide, fluorophenyl M.p. not specified; Yield: 61%
Alagarsamy’s Compound (2007) C19H15N5O 337.36 Triazoloquinazolinone, benzyl Bioactivity confirmed

Electronic and Steric Considerations

  • Steric Impact : The 4-methylbenzyl substituent may increase lipophilicity and membrane permeability relative to smaller groups (e.g., methyl or methoxy) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The triazoloquinazolinone core is critical for H1-antihistaminic activity, while acetamide chains modulate selectivity and pharmacokinetics .
  • Synthetic Feasibility : 1,3-Dipolar cycloaddition (for triazoles) and nucleophilic substitution (for thioacetamides) remain versatile for derivatization .
  • Unresolved Questions : The target compound’s exact bioactivity profile, toxicity, and metabolic pathways require further investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine derivatives, followed by oxidation with hydrogen peroxide to yield 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetic acid .
  • Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI) to form an intermediate reactive ester.
  • Step 3 : Coupling with N-(4-chlorophenyl)-2-chloroacetamide derivatives under controlled conditions (e.g., reflux in anhydrous solvents) .
    • Critical Parameters : Reaction temperature, solvent choice (e.g., ethanol, dioxane), and stoichiometric ratios of CDI to intermediates.

Q. How are purity and structural integrity validated during synthesis?

  • Methodological Answer :

  • Chromatography : Use of TLC/HPLC to monitor reaction progress.
  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., distinguishing 4-methylbenzyl vs. other benzyl groups) .
  • Elemental Analysis : To verify molecular formula and purity (>95% required for biological assays) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer :

  • Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in mice, with ED₅₀ calculations .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
    • Key Metrics : Dose-response curves, statistical significance (p < 0.05 via ANOVA), and comparison to reference drugs (e.g., valproic acid) .

Advanced Research Questions

Q. How does the 4-methylbenzyl substituent influence binding affinity to GABAA receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with GABAA α1-subunit. Compare binding energies (ΔG) of 4-methylbenzyl vs. other substituents (e.g., 4-Cl, 4-NO₂) .
  • SAR Insights : The 4-methyl group enhances hydrophobic interactions in the receptor’s benzodiazepine pocket, while electron-withdrawing groups (e.g., NO₂) may reduce potency due to steric clashes .

Q. How to resolve contradictions in anticonvulsant efficacy across different animal models?

  • Methodological Answer :

  • Model-Specific Factors : PTZ models primarily assess GABAergic modulation, while MES models evaluate sodium channel blocking. Cross-validate using dual-mechanism assays (e.g., flumazenil antagonism) .
  • Pharmacokinetic Profiling : Measure brain-to-plasma ratios via LC-MS to confirm CNS bioavailability, as low penetration may explain efficacy discrepancies .

Q. What computational strategies optimize the triazoloquinazoline scaffold for selective kinase inhibition?

  • Methodological Answer :

  • Virtual Screening : Use molecular dynamics (MD) simulations to predict stability in ATP-binding pockets of kinases (e.g., EGFR, CDK2).
  • Free Energy Perturbation (FEP) : Quantify the impact of substituting the 1,5-dioxo group with bioisosteres (e.g., sulfone) on binding affinity .

Q. How to validate off-target effects in complex biological systems?

  • Methodological Answer :

  • Proteome Profiling : Employ thermal shift assays (TSA) to identify unintended protein targets.
  • Transcriptomics : RNA-seq of treated neuronal cells to detect pathways altered beyond GABAergic signaling (e.g., oxidative stress markers) .

Methodological Considerations

Q. What are best practices for scaling up synthesis without compromising yield?

  • Answer :

  • Flow Chemistry : Implement continuous-flow reactors for CDI-mediated coupling steps to enhance reproducibility and reduce byproducts .
  • DoE Optimization : Use response surface methodology (RSM) to model variables (temperature, solvent volume) and identify robust conditions .

Q. How to address low solubility in pharmacological assays?

  • Answer :

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide moiety to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.